Ald-CH2-PEG2-NHBoc

PROTAC Linker Optimization Targeted Protein Degradation

Ald-CH2-PEG2-NHBoc (CAS: 1229024-41-2) is a heterobifunctional polyethylene glycol (PEG) derivative classified as a PROTAC (Proteolysis-Targeting Chimera) linker and a versatile tool for orthogonal bioconjugation. It features an aldehyde group at one terminus and a Boc-protected amine at the other, separated by a precise PEG2 spacer (diethylene glycol).

Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
Cat. No. B8115834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-CH2-PEG2-NHBoc
Molecular FormulaC11H21NO5
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCC=O
InChIInChI=1S/C11H21NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h5H,4,6-9H2,1-3H3,(H,12,14)
InChIKeyTWCFRDOVUYWAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ald-CH2-PEG2-NHBoc Procurement Overview: Bifunctional PEG2 Linker for PROTAC and Orthogonal Bioconjugation


Ald-CH2-PEG2-NHBoc (CAS: 1229024-41-2) is a heterobifunctional polyethylene glycol (PEG) derivative classified as a PROTAC (Proteolysis-Targeting Chimera) linker and a versatile tool for orthogonal bioconjugation . It features an aldehyde group at one terminus and a Boc-protected amine at the other, separated by a precise PEG2 spacer (diethylene glycol) . With a molecular formula of C11H21NO5 and a molecular weight of 247.29 g/mol , this linker is specifically engineered for chemoselective, stepwise conjugation strategies . Its primary utility lies in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and modified biomolecules, where its orthogonal reactivity enables controlled assembly and its PEG spacer enhances aqueous solubility and reduces steric hindrance during complex macromolecular interactions .

Why Ald-CH2-PEG2-NHBoc Is Not Interchangeable with Other PEG-Aldehyde or Boc-Amine Linkers


Generic substitution among in-class PROTAC linkers is not scientifically valid due to the critical influence of linker length, composition, and terminal functional groups on the formation of a stable ternary complex and subsequent degradation efficiency . Research has demonstrated that even a single ethylene glycol unit difference in PEG linker length can drastically alter the degradation activity of a PROTAC, despite minimal impact on target binding affinity [1]. For instance, in a study optimizing decoy nucleic acid PROTACs, the PEG3-linked variant exhibited the highest degradation of ERα, while the PEG2 and PEG4 analogs showed significantly reduced activity, underscoring that linker length is not an arbitrary choice but a key determinant of functional efficacy [1]. Therefore, substituting Ald-CH2-PEG2-NHBoc with a linker of a different length (e.g., PEG1, PEG3, or PEG4), a different terminal chemistry (e.g., carboxyl instead of aldehyde), or a different protection group (e.g., Fmoc instead of Boc) would introduce an uncontrolled variable that would likely compromise the intended synthetic outcome or biological activity of the final conjugate.

Ald-CH2-PEG2-NHBoc Comparative Evidence for Scientific and Procurement Decisions


PEG2 Linker Length: Demonstrated Impact on PROTAC Degradation Activity vs. PEG3 and PEG4 Analogs

The precise length of the PEG linker is a critical parameter in PROTAC design, with quantitative evidence showing that even a single ethylene glycol unit change can significantly alter degradation efficiency. In a study optimizing ERα-targeting PROTACs, a PEG3 linker (LCL-ER(dec)) demonstrated the highest degradation activity. While the exact quantitative difference between the PEG2 (LCL-ER(dec)-P2) and PEG3 variants is not fully detailed in the abstract, the study explicitly states that LCL-ER(dec) (PEG3) showed the highest degradation, outperforming both PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) linkers, despite all three exhibiting similar target binding affinity (IC50 = 30–50 nM) [1]. This directly underscores that linker length is a key determinant of functional efficacy and cannot be arbitrarily substituted.

PROTAC Linker Optimization Targeted Protein Degradation

Aldehyde Terminal Group vs. Carboxyl-Terminated Analog Boc-NH-PEG2-CH2COOH for Orthogonal Conjugation

The terminal functional group dictates the specific conjugation chemistry and, consequently, the synthetic strategy. Ald-CH2-PEG2-NHBoc features a reactive aldehyde, which is optimal for chemoselective ligation with aminooxy or hydrazide-functionalized partners to form stable oxime or hydrazone bonds . This chemistry is orthogonal to amine-reactive groups. In contrast, a structurally similar comparator, Boc-NH-PEG2-CH2COOH (CAS: 108466-89-3, MW: 263.29), presents a terminal carboxyl group that requires activation (e.g., with EDC/NHS) for amide bond formation with amines . While both are PEG2-based PROTAC linkers with a Boc-protected amine, their distinct terminal chemistries make them non-interchangeable for a given synthetic protocol.

Bioconjugation Orthogonal Chemistry PROTAC Synthesis

Purity Specification (≥95%) vs. Industry Standard for Reproducible Conjugation Efficiency

Reproducibility in bioconjugation and PROTAC synthesis is highly dependent on the purity of the starting linker material. Ald-CH2-PEG2-NHBoc is specified at a purity of ≥95% by reputable vendors , which is a standard benchmark for PEG linkers used in research and development . This level of purity minimizes side reactions and ensures consistent molar equivalents for conjugation steps. While many in-class linkers also specify ≥95% purity, this is a critical, verifiable quality metric that differentiates reliable commercial sources from those offering lower purity grades, which can lead to irreproducible results and wasted effort.

Quality Control Reproducibility Conjugation Efficiency

Aqueous Solubility of PEG2 Linkers: Class-Level Property Essential for Biological Conjugation

The incorporation of a PEG spacer is a well-established strategy to enhance the aqueous solubility of PROTACs and other bioconjugates, a property that is critical for their handling and performance in biological assays . Ald-CH2-PEG2-NHBoc, by virtue of its PEG2 chain, is designed to confer increased solubility and flexibility to the final conjugate, reducing aggregation and non-specific binding . This is a class-level advantage of PEG-based linkers over more hydrophobic alkyl-chain linkers, which can suffer from poor aqueous solubility and thus hinder their use in biological systems.

Solubility Bioconjugation PROTAC

Ald-CH2-PEG2-NHBoc: Validated Use Cases in PROTAC Development and Orthogonal Conjugation


Synthesis of PROTACs Requiring a PEG2 Spacer Length for Optimal Degradation Activity

This linker is specifically indicated for the construction of PROTACs where prior optimization studies have identified a PEG2 spacer as optimal for forming the ternary complex between the target protein and E3 ligase. The evidence from ERα-targeting PROTACs demonstrates that linker length is a critical variable; deviating from the validated PEG2 length can result in suboptimal or absent degradation activity, as seen with PEG3 and PEG4 analogs [1]. Users should procure Ald-CH2-PEG2-NHBoc to replicate published PROTAC designs or to systematically explore the PEG2 length as part of a linker SAR (structure-activity relationship) campaign.

Orthogonal, Multi-Step Bioconjugation for Antibody-Drug Conjugates (ADCs) and Protein Labeling

The orthogonal reactivity of Ald-CH2-PEG2-NHBoc is ideal for sequential conjugation strategies where controlled, step-wise assembly is required [1]. The aldehyde group can first be chemoselectively ligated to an aminooxy- or hydrazide-modified payload (e.g., a drug or fluorescent dye) under mild conditions . Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a free amine, which can then be used for a second, independent conjugation reaction, such as attachment to an antibody or other targeting moiety. This ensures site-specific and homogeneous conjugate formation, which is critical for the development of well-characterized ADCs and biopharmaceuticals.

Synthesis of PEGylated Biomolecules with a Defined PEG2 Spacer for Reduced Immunogenicity and Improved Pharmacokinetics

PEGylation is a widely used strategy to improve the pharmacokinetic profile and reduce the immunogenicity of therapeutic proteins and peptides [1]. Ald-CH2-PEG2-NHBoc can be used to introduce a discrete, short PEG2 chain onto a biomolecule. While longer PEG chains are common, a precise PEG2 modification can be advantageous for subtly altering a molecule's properties without drastically increasing its hydrodynamic radius. This is particularly relevant for applications where a minimal PEG footprint is desired to preserve binding affinity or biological activity while still conferring some benefits of PEGylation, such as increased solubility and stability .

Reference Standard for Analytical Method Development and Quality Control of PEG2-Containing Conjugates

Ald-CH2-PEG2-NHBoc can serve as a fully characterized reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used to characterize more complex PEG2-containing bioconjugates or PROTACs [1]. Its defined molecular weight (247.29 g/mol) and well-characterized chemical structure make it an ideal calibrant or system suitability test compound for ensuring the accuracy and reliability of analytical assays in both research and quality control (QC) settings. This application is supported by the compound's availability as a reference standard from multiple chemical suppliers .

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